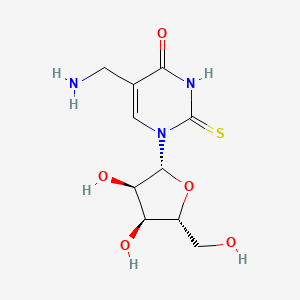
5-Aminomethyl-2-thiouridine
Descripción general
Descripción
5-Aminomethyl-2-thiouridine: is a modified nucleoside that plays a significant role in the post-transcriptional modification of transfer RNA (tRNA). It is a derivative of uridine, where the uracil base is modified with an aminomethyl group at the 5th position and a thiol group at the 2nd position. This compound is crucial for the proper functioning of tRNA, influencing the decoding properties during translation and ensuring the accuracy and efficiency of protein synthesis .
Aplicaciones Científicas De Investigación
5-Aminomethyl-2-thiouridine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside modifications and their effects on molecular interactions.
Biology: The compound is crucial for understanding tRNA modifications and their role in translation accuracy and efficiency.
Medicine: Research on this compound contributes to the development of therapeutic agents targeting tRNA modifications.
Industry: It is used in the synthesis of modified nucleosides for various biotechnological applications
Mecanismo De Acción
The uridine at the 34th position of tRNA, which is able to base pair with the 3’-end codon on mRNA, is usually modified to influence many aspects of decoding properties during translation . Hypermodified uridine 5-methylaminomethyl-2-thiouridine (mnm5s2U) induces conformational changes in the anticodon stem loop (ASL) region resulting in the stabilization of the stacking of nearby bases, reduction of error rate and frameshifting, and enhancement of translational efficiency .
Direcciones Futuras
The future directions of research on 5-Aminomethyl-2-thiouridine could involve further exploration of its role in the biosynthesis of mnm5 (s2)U, particularly in organisms that do not contain an mnmC ortholog . Additionally, the potential anticancer mechanisms of this compound could be a promising area for future investigation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminomethyl-2-thiouridine typically involves the modification of uridine. One common method includes the conversion of 5-methyluridine derivatives to this compound through a series of chemical reactions. For instance, in Gram-negative bacteria like Escherichia coli, the enzyme MnmC converts carboxymethylaminomethyl-2-thiouridine to this compound .
Industrial Production Methods: the process likely involves large-scale enzymatic reactions similar to those observed in bacterial systems, where specific enzymes catalyze the conversion of precursor molecules to the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 5-Aminomethyl-2-thiouridine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the thiol group.
Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Derivatives with different functional groups replacing the aminomethyl group.
Comparación Con Compuestos Similares
5-Methylaminomethyl-2-thiouridine: Similar structure but with a methyl group instead of an aminomethyl group.
5-Carboxymethylaminomethyl-2-thiouridine: Contains a carboxymethyl group instead of an aminomethyl group.
2-Selenouridine: Similar modification at the 2nd position but with selenium instead of sulfur
Uniqueness: 5-Aminomethyl-2-thiouridine is unique due to its specific combination of aminomethyl and thiol groups, which provide distinct chemical properties and biological functions. This compound’s ability to enhance translational accuracy and efficiency makes it particularly valuable in the study of tRNA modifications and their impact on protein synthesis .
Propiedades
IUPAC Name |
5-(aminomethyl)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5S/c11-1-4-2-13(10(19)12-8(4)17)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,1,3,11H2,(H,12,17,19)/t5-,6-,7-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEDKMLIGFMQKR-JXOAFFINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=S)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


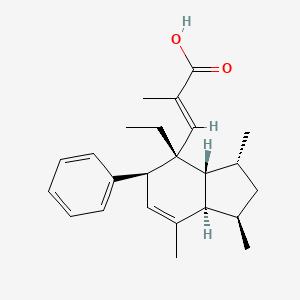
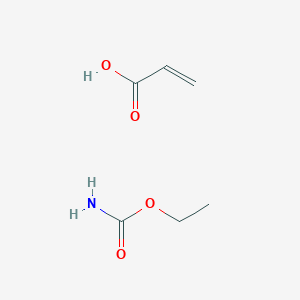
![[3-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-4H-oxadiazol-3-ium-5-ylidene]azanide](/img/structure/B1259558.png)

![methyl (1R,3R,7R,12S,15S,16R,17R,18S,20E)-12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.13,7]icos-5-ene-6-carboxylate](/img/structure/B1259565.png)
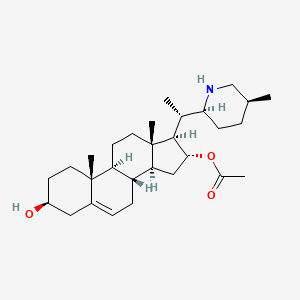
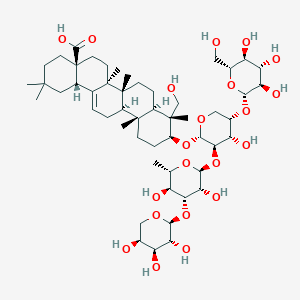


![18-[2-(Dimethylamino)ethyl]-12,14-diazapentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),2(11),3(8),5,13,15-hexaene-7,17,19-trione;hydrochloride](/img/structure/B1259574.png)

![[1,2,4]Triazolo[1,5-a][1,3,5]triazine](/img/structure/B1259576.png)
![2-[[(4-Chlorophenyl)-phenylmethoxy]methyl]-1-[2-(4-methoxyphenyl)ethyl]pyrrolidine](/img/structure/B1259577.png)

